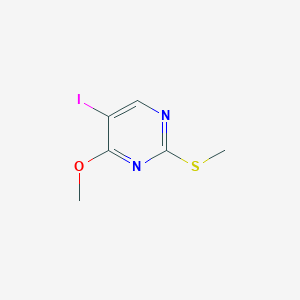
5-Iodo-4-methoxy-2-(methylthio)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-4-methoxy-2-(methylthio)pyrimidine is a heterocyclic compound that contains iodine, methoxy, and methylsulfanyl functional groups attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methoxy-2-(methylthio)pyrimidine typically involves the iodination of 4-methoxy-2-(methylsulfanyl)pyrimidine. One common method is the reaction of 4-methoxy-2-(methylsulfanyl)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
5-Iodo-4-methoxy-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), and solvents (e.g., toluene, DMF).
Major Products
Substitution Reactions: Products include 4-methoxy-2-(methylsulfanyl)pyrimidine derivatives with various substituents replacing the iodine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl or vinyl derivatives of 4-methoxy-2-(methylsulfanyl)pyrimidine.
科学的研究の応用
5-Iodo-4-methoxy-2-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Materials Science: The compound can be used in the development of organic semiconductors or other materials with specific electronic properties.
Chemical Biology: It can serve as a probe for studying biological processes involving pyrimidine derivatives.
作用機序
The mechanism of action of 5-Iodo-4-methoxy-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific proteins. The iodine and methylsulfanyl groups can enhance the compound’s binding affinity and specificity for its molecular targets. The methoxy group can also influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-Methoxy-2-(methylsulfanyl)pyrimidine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine: Similar to the iodo compound but with a bromine atom, which can affect its reactivity and the types of reactions it undergoes.
5-Chloro-4-methoxy-2-(methylsulfanyl)pyrimidine:
Uniqueness
5-Iodo-4-methoxy-2-(methylthio)pyrimidine is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity can be leveraged to introduce a wide variety of functional groups, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
5-iodo-4-methoxy-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULYPTHBPJYVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1I)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
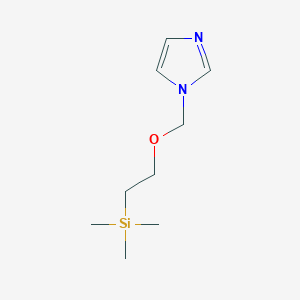
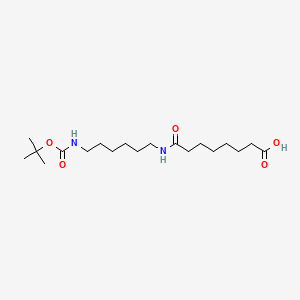
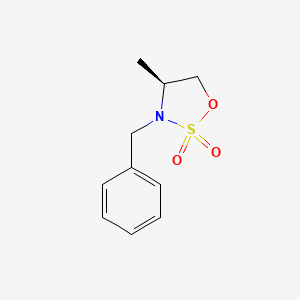
![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-](/img/structure/B8264110.png)
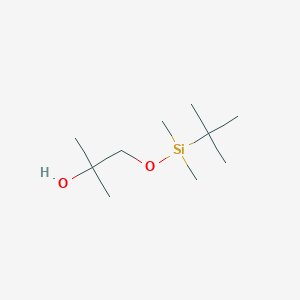
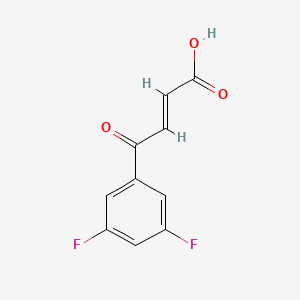
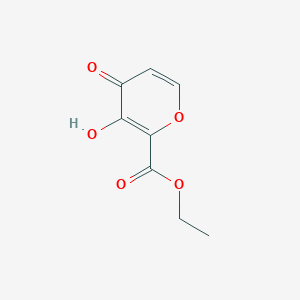
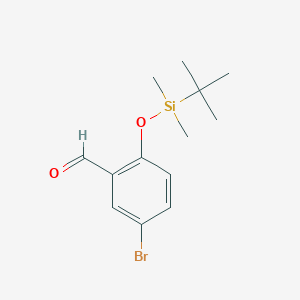
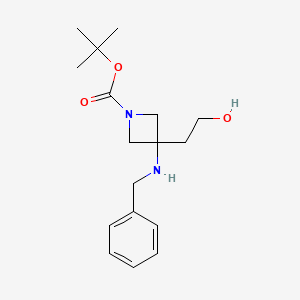
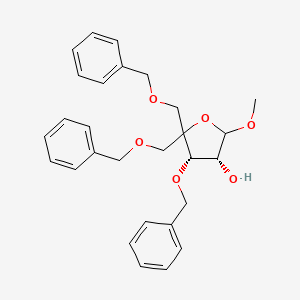
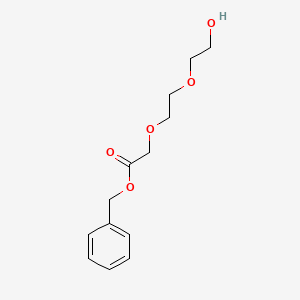
![Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate](/img/structure/B8264163.png)
![Tert-butyl N-[(2R)-2,6-dimethylhept-5-EN-1-YL]carbamate](/img/structure/B8264177.png)
![Ethyl (1S*,2S*,5S*)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylate](/img/structure/B8264184.png)
